Product packaging for Pgd1(Cat. No.:CAS No. 17968-82-0)

Pgd1

Cat. No.: B102436
CAS No.: 17968-82-0
M. Wt: 354.5 g/mol
InChI Key: CIMMACURCPXICP-PNQRDDRVSA-N
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Description

Prostaglandin D1 (PGD1), with the CAS registry number 17968-82-0, is a bioactive lipid molecule with the molecular formula C20H34O5 and a molecular weight of 354.481 g/mol . Its structure is defined by the SMILES notation CCCCC C@@H O, indicating its specific stereochemistry as (9α,13E,15S)-9,15-dihydroxy-11-oxoprost-13-en-1-oic acid . This compound has a documented density of approximately 1.1 g/cm³ . Researchers value this compound for its specific biological activities. Published toxicological data indicates a focus on its role in reproductive biology, with studies showing that it can affect the female fertility index in experimental models . As a prostaglandin, it is part of a larger family of eicosanoids that are critical signaling molecules involved in various physiological and pathophysiological processes. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O5 B102436 Pgd1 CAS No. 17968-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-18,21-22H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMMACURCPXICP-PNQRDDRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864809
Record name Prostaglandin D1
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Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin D1
Source Human Metabolome Database (HMDB)
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CAS No.

17968-82-0
Record name PGD1
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Record name Prostaglandin D1
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Record name Prostaglandin D1
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Record name PROSTAGLANDIN D1
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Record name Prostaglandin D1
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URL http://www.hmdb.ca/metabolites/HMDB0005102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Prostaglandin D1 Receptor Pharmacology and Intracellular Signaling Mechanisms

Prostanoid Receptor Subfamilies and Ligand Specificity for Prostaglandin (B15479496) D1 Action

Prostanoid receptors are a class of GPCRs that mediate the effects of prostanoids, a group of lipid compounds derived from arachidonic acid and other polyunsaturated fatty acids. wikipedia.orgphysiology.org These receptors are broadly categorized into five main types based on their preferential sensitivity to one of the five primary, naturally occurring prostanoids: DP (for PGD), EP (for PGE), FP (for PGF), IP (for PGI, or prostacyclin), and TP (for thromboxane (B8750289) A, TXA). sigmaaldrich.com The EP receptors are further divided into four subtypes (EP1, EP2, EP3, and EP4). sigmaaldrich.com

Prostaglandin D1 is a "series 1" prostanoid, derived from the fatty acid gamma-linolenic acid. wikipedia.org In general, receptors characterized for the more common "series 2" prostanoids (derived from arachidonic acid, such as PGD2) also recognize and respond to series 1 and series 3 prostanoids, although often with different affinities. wikipedia.org The primary receptors that bind and are activated by the prostaglandin D series are the D-prostanoid (DP) receptors. nih.gov Two distinct PGD receptors have been identified and cloned: DP1 and DP2, the latter also being widely known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells). nih.govnih.gov While both receptors bind PGDs, they are structurally and functionally distinct. The DP1 receptor is a member of the classical prostanoid receptor family, whereas the DP2 receptor is structurally more related to chemotactic receptors. wikipedia.orgnih.gov

Table 1: Prostanoid Receptor Subfamilies

Receptor SubtypePrimary Endogenous LigandSubtypes
DP Prostaglandin D2 (PGD2)DP1, DP2 (CRTH2)
EP Prostaglandin E2 (PGE2)EP1, EP2, EP3, EP4
FP Prostaglandin F2α (PGF2α)FP
IP Prostacyclin (PGI2)IP
TP Thromboxane A2 (TXA2)TP
This table summarizes the major prostanoid receptor subfamilies and their primary endogenous ligands.

Prostaglandin D Receptors (DP1 and DP2/CRTH2)

The physiological effects of PGD1 are primarily mediated through its interaction with the DP1 and DP2 receptors. These two receptors trigger opposing intracellular signaling pathways, allowing for a complex and tightly regulated cellular response to this compound.

The DP1 receptor is a classic rhodopsin-like Class A GPCR. pnas.org Upon binding this compound, the DP1 receptor undergoes a conformational change that facilitates its coupling to a heterotrimeric G protein, specifically the stimulatory G-protein, Gαs. nih.govpnas.org This interaction leads to the dissociation of the Gαs subunit from the Gβγ dimer, allowing the activated Gαs subunit to engage its downstream effector enzymes. nih.gov This mechanism classifies DP1 as a "relaxant" prostanoid receptor. wikipedia.org

The primary effector for the activated Gαs subunit is adenylyl cyclase (AC), a membrane-bound enzyme. pnas.orgnih.gov Gαs directly binds to and activates adenylyl cyclase, which then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). pnas.orgnih.gov The resulting elevation of intracellular cAMP levels leads to the activation of downstream signaling molecules, most notably Protein Kinase A (PKA). frontiersin.org This increase in cAMP is the key transducing signal that mediates the cellular responses associated with DP1 receptor activation. pnas.orgwikipedia.org

In contrast to DP1, the DP2 (CRTH2) receptor couples to heterotrimeric G-proteins of the inhibitory Gαi family. nih.govnih.gov This coupling is sensitive to pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gαi proteins, a characteristic feature of this signaling pathway. nih.gov Activation of the DP2 receptor by this compound causes the Gαi subunit to inhibit its downstream effector.

The primary function of the activated Gαi subunit is to inhibit the activity of adenylyl cyclase. nih.govnih.gov This action directly opposes the effect of Gαs-coupled receptors. Therefore, activation of the DP2 receptor leads to a decrease in the intracellular production of cAMP. nih.govpnas.org This reduction in cAMP levels prevents the activation of PKA and other cAMP-dependent pathways, leading to cellular effects that are often antagonistic to those mediated by the DP1 receptor. nih.gov

Table 2: Comparison of DP1 and DP2 Receptor Signaling

FeatureDP1 ReceptorDP2 (CRTH2) Receptor
Receptor Family Prostanoid ReceptorChemoattractant Receptor-like
G-Protein Coupling Gαs (Stimulatory)Gαi (Inhibitory)
Primary Effector Adenylyl Cyclase (Activation)Adenylyl Cyclase (Inhibition)
Second Messenger ↑ intracellular cAMP↓ intracellular cAMP
Functional Outcome Typically relaxant/inhibitoryTypically contractile/stimulatory
This table provides a comparative overview of the key pharmacological and signaling characteristics of the DP1 and DP2 receptors.

DP2 (CRTH2) Receptor Coupling to Inhibitory G-Proteins (Gαi)

Interplay with Other G Protein-Coupled Receptors (GPCRs) and Receptor Crosstalk

The dual signaling capacity of this compound through DP1 and DP2 receptors creates a system where the ultimate cellular response can be finely tuned. The relative expression levels of DP1 and DP2 receptors on a given cell can determine whether the net effect of this compound stimulation is an increase or decrease in cAMP. nih.gov This antagonistic relationship is a fundamental form of interplay, where two receptors for the same ligand can counteract each other's signaling output within the same cell or tissue. nih.gov

Furthermore, the signaling pathways initiated by this compound receptors can intersect with those of other GPCRs. For instance, PGD2 acting on DP1 receptors on dendritic cells has been shown to inhibit the production of the cytokine Interleukin-12 (IL-12). nih.gov This action creates an environment that favors the differentiation of T helper cells into the Th2 phenotype, a key aspect of allergic responses. nih.gov This represents a form of crosstalk where the prostanoid system directly modulates immune signaling pathways.

More broadly, the second messengers generated or inhibited by this compound receptors can influence other signaling networks. The increase in cAMP and subsequent activation of PKA by the DP1 pathway can lead to the phosphorylation of a wide array of cellular proteins, including other receptors or their downstream signaling components. frontiersin.org This can result in either sensitization or desensitization of other signaling pathways, representing a key mechanism of GPCR crosstalk. Conversely, signaling from other GPCRs, such as those that couple to Gαq to activate Protein Kinase C (PKC), can modulate adenylyl cyclase activity, thereby influencing the cAMP levels controlled by DP1 and DP2. wikipedia.org

Prostaglandin E Receptor EP1 (PTGER1) Interactions with Dopamine (B1211576) D1 Receptor

Downstream Signaling Cascades Activated by Prostaglandin D1 Pathways

The activation of prostaglandin receptors, including the intricate signaling nexus of the PTGER1-Dopamine D1 receptor complex, initiates a cascade of intracellular events that regulate a variety of cellular functions. Key among these are the activation of Protein Kinase A (PKA) and the Extracellular Signal-Regulated Kinase (ERK).

A primary consequence of the increased intracellular cAMP levels resulting from pathways such as the PTGER1-D1 receptor interaction is the activation of Protein Kinase A (PKA). bioscientifica.comnih.gov PKA is a cAMP-dependent protein kinase that, in its inactive state, exists as a tetramer of two regulatory and two catalytic subunits. youtube.com The binding of cAMP to the regulatory subunits leads to the release of the active catalytic subunits. youtube.commdpi.com

Once activated, PKA can phosphorylate a multitude of downstream protein targets on serine and threonine residues, thereby modulating their activity. youtube.com In the context of dopaminergic signaling, a crucial substrate for PKA is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). nih.govnih.gov Phosphorylation of DARPP-32 at Thr34 by PKA converts it into a potent inhibitor of Protein Phosphatase 1 (PP-1), leading to an amplification of the signaling cascade by preventing the dephosphorylation of other PKA substrates. nih.govnih.gov The activation of PKA is a central event that translates the initial prostaglandin signal into a broad range of cellular responses. nih.govcapes.gov.br

The Extracellular Signal-Regulated Kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family, is another critical downstream target in prostaglandin signaling pathways. nih.gov The activation of the ERK pathway can be initiated by various stimuli, including signals from G protein-coupled receptors. wikipedia.orgfrontiersin.org The canonical ERK activation cascade involves a series of protein kinases: Ras, Raf, and MEK (MAPK/ERK kinase), which ultimately leads to the phosphorylation and activation of ERK1 and ERK2. wikipedia.org

Activated ERK can translocate to the nucleus and phosphorylate transcription factors, thereby regulating gene expression. nih.gov A key target of the ERK pathway relevant to cell cycle progression is the regulation of cyclin D1 expression. wustl.edunih.gov Sustained activation of ERK is often required for the continued expression of cyclin D1, a protein essential for the G1 phase of the cell cycle. wustl.edunih.gov The activation of the ERK pathway represents a crucial link between prostaglandin signaling and the regulation of fundamental cellular processes such as proliferation and differentiation. nih.govfrontiersin.org

Signaling CascadeActivation MechanismKey Downstream Effectors
Protein Kinase A (PKA) Increased intracellular cAMP binds to regulatory subunits, releasing active catalytic subunits. youtube.commdpi.comDARPP-32, various transcription factors and enzymes. nih.govnih.gov
Extracellular Signal-Regulated Kinase (ERK) Activation of a kinase cascade (Ras-Raf-MEK) leading to ERK phosphorylation. wikipedia.orgCyclin D1, transcription factors (e.g., ELK1). wikipedia.orgwustl.edu

p38 Mitogen-Activated Protein Kinase (MAPK) Activation

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. While direct studies on Prostaglandin D1's activation of p38 MAPK are limited, evidence from related prostaglandins (B1171923) and their receptors suggests a potential link.

Research has shown that the activation of the Prostaglandin D2 (PGD2) receptor, DP1, which is also the receptor for this compound, is associated with the p38 MAPK pathway. For instance, the antifungal agent sertaconazole (B158924) nitrate (B79036) has been found to induce the production of PGD2 through the activation of the p38 MAPK pathway in mast cells. nih.gov This effect was shown to be mediated by the DP1 receptor, as a DP1 receptor antagonist could reverse the effects. nih.gov This suggests a feedback loop where the activation of the p38 MAPK pathway can lead to the production of prostaglandins that, in turn, signal through the DP1 receptor.

Furthermore, G protein-coupled receptors (GPCRs), the family to which the DP1 receptor belongs, are known to activate p38 MAPK through various mechanisms. nih.gov In endothelial cells, multiple GPCR agonists have been shown to stimulate p38 autophosphorylation, indicating a common pathway for GPCR-mediated p38 activation. nih.gov While the direct phosphorylation and activation of p38 MAPK by the this compound-DP1 receptor complex requires further investigation, the existing evidence points towards a functional relationship between DP1 receptor signaling and the p38 MAPK cascade.

Table 1: Studies on Prostaglandin Receptor Signaling and p38 MAPK Activation
Study FocusKey FindingsCell Type/ModelReference
Antipruritic activity of sertaconazole nitrateInduced PGD2 production via p38 MAPK activation, acting through the DP1 receptor.Mast cells nih.gov
GPCR activation of p38 MAPKMultiple GPCR agonists stimulate robust p38 autophosphorylation.Human endothelial cells nih.gov

CREB (cAMP Response Element-Binding Protein) Phosphorylation

The cAMP Response Element-Binding Protein (CREB) is a cellular transcription factor that plays a critical role in regulating the expression of genes involved in a wide array of cellular processes, including proliferation, differentiation, and survival. The activity of CREB is primarily regulated by phosphorylation at a specific serine residue (Ser133), which is often mediated by Protein Kinase A (PKA).

The Prostaglandin D1 receptor (DP1) is a Gs protein-coupled receptor. wikipedia.org Upon ligand binding, Gs-coupled receptors activate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevation of intracellular cAMP levels leads to the activation of PKA. Activated PKA can then translocate to the nucleus and phosphorylate CREB at Ser133.

While direct studies demonstrating this compound-induced CREB phosphorylation are not abundant, the established signaling pathway of the DP1 receptor strongly supports this mechanism. Research on the closely related Prostaglandin D2 (PGD2) has shown that its signaling through the DP1 receptor stimulates the cAMP pathway. nih.gov Furthermore, studies on other Gs-coupled receptors, such as the dopamine D1 receptor, have clearly demonstrated that their activation leads to CREB phosphorylation via the cAMP/PKA pathway. nih.govnih.gov Therefore, it is highly probable that the binding of this compound to its DP1 receptor initiates a signaling cascade that results in the phosphorylation and activation of CREB.

Table 2: Signaling Pathway from DP1 Receptor to CREB Phosphorylation
StepMolecule/ProcessFunction
1Prostaglandin D1 (this compound)Binds to and activates the DP1 receptor.
2DP1 Receptor (Gs-coupled)Activates adenylyl cyclase.
3Adenylyl CyclaseConverts ATP to cyclic AMP (cAMP).
4cAMPActivates Protein Kinase A (PKA).
5Protein Kinase A (PKA)Phosphorylates CREB at Ser133.
6Phosphorylated CREBBinds to CREB-binding protein (CBP) and activates gene transcription.

Regulation of Specific Gene Expression (e.g., SOX9, Cyclin D1)

The activation of intracellular signaling pathways by Prostaglandin D1 ultimately leads to changes in gene expression, thereby mediating its physiological effects. The transcription factors activated by this compound signaling, such as CREB, can directly or indirectly regulate the expression of various target genes, including SOX9 and Cyclin D1.

SOX9:

The transcription factor SOX9 is a master regulator of development, particularly in chondrogenesis and sex determination. Research has demonstrated a crucial role for the Prostaglandin D2 (PGD2) signaling pathway in the regulation of SOX9. Studies have shown that PGD2, acting through its DP1 receptor, induces the nuclear translocation of SOX9. nih.govresearchgate.net This process is mediated by the cAMP-PKA pathway, which leads to the phosphorylation of SOX9, a critical step for its import into the nucleus. nih.govresearchgate.net In the context of male sex determination, PGD2 is proposed to act as an autocrine factor that promotes SOX9 nuclear translocation and subsequent Sertoli cell differentiation. nih.gov Given that this compound also signals through the DP1 receptor and activates the cAMP-PKA pathway, it is highly likely that this compound plays a similar role in the regulation of SOX9 activity.

Cyclin D1:

Cyclin D1 is a key regulatory protein that controls the progression of the cell cycle from the G1 to the S phase. Its expression is tightly controlled by various signaling pathways. While direct evidence linking Prostaglandin D1 to the regulation of Cyclin D1 is scarce, studies on other prostaglandins provide some insights. For example, Prostaglandin A2 (PGA2) has been shown to down-regulate the expression of Cyclin D1 in cancer cell lines. nih.gov This down-regulation is not at the transcriptional level but is mediated by a decrease in the stability of Cyclin D1 mRNA. nih.gov Whether this compound exerts a similar effect on Cyclin D1 expression remains to be elucidated. The potential interplay between the this compound-activated signaling pathways, such as the p38 MAPK and PKA pathways, and the complex regulatory network of Cyclin D1 expression warrants further investigation.

Table 3: Regulation of Gene Expression by Prostaglandin Signaling
GeneRegulating ProstaglandinMechanism of RegulationReference
SOX9Prostaglandin D2 (acting on DP1 receptor)Induces nuclear translocation via cAMP-PKA mediated phosphorylation. nih.govresearchgate.netresearchgate.net
Cyclin D1Prostaglandin A2Decreases mRNA stability, leading to down-regulation. nih.gov

Advanced Research Methodologies and Approaches for Prostaglandin D1 Investigation

In Vivo Animal Models for Systemic Biological Relevance

Animal models are indispensable for understanding the physiological and pathological roles of PGD1 in a whole-organism context.

Rodents, particularly mice and rats, are the most common models for studying the systemic effects of this compound. creative-biolabs.com

Sleep Regulation: Studies in unrestrained rats have shown that infusion of PGD2 into the third ventricle induces sleep that is physiologically similar to natural sleep. nih.gov This effect is dose-dependent, with significant increases in both slow-wave and paradoxical sleep observed. nih.gov Further research in mice has pointed to the leptomeninges as a key source of the PGD2 involved in sleep regulation. frontiersin.org The genetic control of sleep is complex, with studies in mice demonstrating that many sleep-related traits are heritable and influenced by multiple genetic loci. nih.govplos.org

Vascular Permeability: In rat skin, this compound has been shown to inhibit the increase in vascular permeability caused by other prostaglandins (B1171923) like PGE1, PGE2, and PGD2. nih.govnih.gov More recent studies in mouse models have suggested that stimulation of the DP1 receptor can enhance intestinal barrier function by stimulating mucus secretion, thereby reducing intestinal permeability. frontiersin.org

Dermatitis: The NC/Tnd mouse model, which spontaneously develops atopic dermatitis-like skin lesions, has been instrumental in demonstrating the protective effects of this compound. nih.govmdpi.com Dietary supplementation with dihomo-γ-linolenic acid (DGLA) was found to prevent dermatitis development by increasing the production of this compound in the skin. nih.gov

Table 3: Rodent Models in Prostaglandin (B15479496) D1 Research
ModelApplicationKey FindingsReference
Rat (intracerebroventricular infusion)Sleep RegulationInfusion of PGD2 induces physiological slow-wave and paradoxical sleep. nih.gov nih.gov
Rat (skin permeability assay)Vascular PermeabilityThis compound inhibits the increased vascular permeability induced by PGE1, PGE2, and PGD2. nih.govnih.gov nih.govnih.gov
NC/Tnd MouseDermatitisIncreased this compound levels correlate with suppression of atopic dermatitis development. nih.gov nih.gov
Mouse (intestinal permeability assay)Vascular PermeabilityDP1 receptor stimulation reduces intestinal permeability by enhancing mucus secretion. frontiersin.org frontiersin.org

Gene knockout technology allows for the precise investigation of the function of specific proteins in the this compound pathway.

Prostaglandin Reductase 1 (PTGR1) Knockout: PTGR1 is an enzyme involved in the metabolism and inactivation of various eicosanoids, including prostaglandins. nih.govuniprot.org While direct metabolomic analysis of this compound in PTGR1 knockout models is still an area for further research, studies on PTGR1 knockdown in cancer cell lines have provided insights into its role. nih.gov Silencing PTGR1 in prostate cancer cells, for example, has been shown to inhibit proliferation by causing cell cycle arrest and apoptosis, and it affects the levels of proteins like cyclin D1. jst.go.jpnih.gov A comprehensive metabolomic analysis of PTGR1 knockout models would be valuable to systematically identify all its substrates and fully understand its metabolic role. nih.gov

Molecular and Biochemical Techniques

A variety of molecular and biochemical techniques are essential for the detailed investigation of this compound and its pathways.

Analytical Chemistry Methodologies for Lipidomics

Lipidomics, the large-scale study of lipids, requires highly sensitive and specific analytical techniques to identify and quantify individual lipid species like this compound from complex biological samples.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which is essential for the confident identification of metabolites in complex mixtures.

Metabolite Profiling : HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can distinguish between molecules with very similar masses (isobars). nih.gov This capability is crucial for prostaglandin analysis, as many prostaglandins and their isomers have identical nominal masses. By providing a highly accurate mass measurement (typically with an error of less than 5 parts per million), HRMS allows for the determination of the elemental composition of an unknown compound, greatly aiding in its identification.

Structural Elucidation : When coupled with fragmentation techniques (MS/MS), HRMS can provide structural information about a metabolite. The high-resolution analysis of fragment ions helps to piece together the structure of the parent molecule.

For the precise quantification of known prostaglandins like this compound, UHPLC-QQQ-MS/MS is the gold standard. nih.gov This technique combines the excellent separation capabilities of UHPLC with the high sensitivity and specificity of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Method Development and Validation : A study by Li et al. (2025) developed and validated a UHPLC-QQQ-MS/MS method for the simultaneous quantification of nine prostaglandins, including this compound, in cell culture supernatants and rat serum. nih.govresearchgate.net The method demonstrated high sensitivity, a low sample volume requirement, and a simple pretreatment process. nih.govresearchgate.net

Quantitative Findings : Using this method, the researchers found that the levels of this compound were significantly higher in lipopolysaccharide (LPS)-induced RAW264.7 cells compared to the control group. nih.govresearchgate.net This indicates an upregulation of the prostaglandin synthesis pathway during inflammation. The method was validated for its precision and accuracy, with the limit of detection for prostaglandins being in the low ng/mL range. rsc.org

Table 5: UHPLC-QQQ-MS/MS Method for Prostaglandin Quantification

ParameterDetailsReference
InstrumentationUltra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) nih.govresearchgate.net
AnalytesSimultaneous quantification of nine prostaglandins, including this compound, PGE1, PGD2, PGE2, etc. nih.govresearchgate.net
Sample MatrixSupernatant of LPS-induced RAW264.7 cells and serum from adjuvant-induced arthritis rats. nih.govresearchgate.net
Key AdvantageRapid, sensitive, and requires a low amount of sample with simple pretreatment. nih.govresearchgate.net

Structural Biology Approaches for Receptor Characterization

The elucidation of the three-dimensional structure of the Prostaglandin D1 (this compound) receptor, the DP1 receptor, has been a significant focus of structural biology. Understanding the receptor's architecture at an atomic level is crucial for deciphering the mechanisms of ligand binding, receptor activation, and subsequent signal transduction. Advanced techniques, particularly cryo-electron microscopy, complemented by mutational analyses, have provided unprecedented insights into these processes.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Structures

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have enabled the determination of high-resolution structures of the human DP1 receptor, a class A G protein-coupled receptor (GPCR), in several functional states. pnas.orgcas.cn These structural snapshots provide a detailed blueprint of the receptor's conformation when inactive and when activated by its endogenous ligand, Prostaglandin D2 (PGD2), which is closely related to this compound and also signals through DP1. pnas.orgnih.gov

A landmark study successfully resolved the structures of the human DP1 receptor in three key states: an inactive (apo) state at 3.41 Å resolution, an active state bound to PGD2 and the stimulatory Gs protein at 2.72 Å, and another active state with the synthetic agonist BW245C and Gs at a higher resolution of 2.35 Å. pnas.orgcas.cn To achieve this, the receptor-Gs protein complex was stabilized using several biochemical strategies, including the insertion of a BRIL tag at the N-terminus, removal of the flexible C-terminus, and the use of a NanoBiT tethering system to reinforce the complex. pnas.org

The structures reveal the classic seven-transmembrane (7TM) helical architecture characteristic of GPCRs. pnas.org Upon activation by an agonist like PGD2, the DP1 receptor undergoes significant conformational changes, most notably a large outward displacement of the cytoplasmic end of transmembrane helix 6 (TM6), a hallmark of class A GPCR activation. pnas.org Concurrently, inward shifts of TM5 and TM7 are observed. pnas.org

These cryo-EM structures also highlight unique features of the DP1 receptor compared to other prostanoid receptors. Notably, TM5 is displaced inwards, and Helix 8 is shorter and adopts a distinct orientation. pnas.org The detailed view of the ligand-binding pocket shows how PGD2, with its characteristic α-chain, five-membered ring, and ω-chain, nestles within the receptor. The carboxyl group of the α-chain forms crucial hydrogen bonds and salt bridges with residues on the extracellular loop 2 (ECL2) and transmembrane helices TM2 and TM7, anchoring the ligand in place. pnas.org

Table 1: Cryo-EM Structural Data for Human DP1 Receptor Complexes

StateLigandAssociated ProteinResolution (Å)PDB ID
InactiveNone (Apo)None3.41[Data not publicly available in all sources]
ActivePGD2Gs Protein Complex2.728ZW0 rcsb.org
ActiveBW245CGs Protein Complex2.35[Data not publicly available in all sources]

Mutational and Functional Studies for Understanding Receptor Activation Mechanisms

Mutational studies, performed in conjunction with structural analysis, are essential for validating the roles of specific amino acid residues in ligand binding and receptor activation. By systematically replacing key residues (e.g., with alanine) and measuring the functional consequences, researchers can map the energetic contributions of individual interactions.

For the DP1 receptor, mutagenesis has confirmed the critical role of several residues identified in the cryo-EM structures. pnas.org The binding of PGD2's carboxyl group is stabilized by interactions with T181 and W182 on ECL2, Y87 on TM2, and R310 on TM7. pnas.org Mutating these residues to alanine (B10760859) was shown to significantly reduce the potency of PGD2 in activating the receptor, confirming their importance in ligand recognition. pnas.org

Furthermore, the hydroxyl group on the ligand's ω-chain forms a hydrogen bond with a highly conserved serine residue, S316, on TM7. pnas.org An S316A mutation was found to decrease the potency of PGD2, underscoring the role of this interaction in receptor activation. pnas.org The hydrophobic ω-chain itself fits into a pocket formed by G116, F115, and L309, and mutations of these residues also impair PGD2 affinity. pnas.org

A particularly interesting finding from these studies is that the DP1 receptor activation mechanism deviates from the classical GPCR paradigm in some respects. pnas.orgcas.cn It lacks the highly conserved tryptophan residue (W6.48) that typically acts as a "toggle switch" for activation in many class A GPCRs. pnas.orgcas.cn Additionally, the conserved D/ERY motif, crucial for stabilizing the inactive state and G protein coupling in other receptors, is altered in DP1. The conserved arginine (R3.50) is replaced by an glutamic acid residue (E129), a substitution that is suggested to contribute to the receptor's constitutive activity by stabilizing its active conformation. pnas.org

Functional assays following site-directed mutagenesis have also illuminated the roles of residues involved in the broader conformational changes of the receptor. For instance, the I317A mutation in TM7 was found to reduce PGD2 potency by 100-fold, highlighting the importance of the TM1-TM7 interface in the activation process. pnas.org

Table 2: Key Mutational Findings in the Prostaglandin D1 (DP1) Receptor

ResidueLocationInteractionEffect of Alanine Mutation
Y87TM2Forms hydrogen bond with PGD2 carboxyl groupSignificantly decreased PGD2 potency pnas.org
T181ECL2Forms hydrogen bond with PGD2 carboxyl groupSignificantly decreased PGD2 potency pnas.org
W182ECL2Forms hydrogen bond with PGD2 carboxyl groupSignificantly decreased PGD2 potency pnas.org
R310TM7Forms salt bridge with PGD2 carboxyl groupSignificantly decreased PGD2 potency pnas.org
S316TM7Forms hydrogen bond with PGD2 ω-chain hydroxylAttenuated PGD2 potency pnas.org
I317TM7Maintains TM1-TM7 interactionReduced PGD2 potency by 100-fold pnas.org
K76TM2Ligand binding/pocket architectureAbolished PGD2-induced activation pnas.org

Q & A

Q. How can researchers develop hypotheses about this compound's role in disease using frameworks like PICO or FINER?

  • Application :
  • PICO : Population (e.g., diabetic patients), Intervention (this compound supplementation), Comparison (placebo), Outcome (platelet reactivity reduction).
  • FINER : Ensure feasibility (access to patient cohorts), novelty (unexplored metabolic links), and relevance (thrombosis prevention) .

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